1-Dibenzothiophenamine

概要

説明

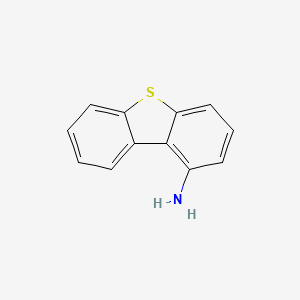

1-Dibenzothiophenamine is an organic compound with the molecular formula C₁₂H₉NS. It is a derivative of dibenzothiophene, where an amine group is attached to the first carbon of the dibenzothiophene ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-Dibenzothiophenamine can be synthesized through several methods. One common approach involves the amination of dibenzothiophene. This can be achieved by reacting dibenzothiophene with an amine source under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

化学反応の分析

Types of Reactions: 1-Dibenzothiophenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

Chemical Biology

Dibenzothiophenes, including DBTA, are increasingly recognized for their role in chemical biology. They can generate atomic oxygen upon UV irradiation, which is valuable for DNA cleavage and other oxidative processes. This property makes them potential candidates for developing new therapeutic agents targeting cellular mechanisms .

Materials Science

DBTA and its derivatives serve as precursors for synthesizing advanced materials, including organic semiconductors and sensors. Their unique electronic properties allow them to be incorporated into devices that require efficient charge transport and light absorption .

Drug Development

DBTA has been studied for its potential use in pharmaceuticals due to its ability to interact with biological targets. Research indicates that dibenzothiophene derivatives exhibit antimicrobial properties, suggesting their utility as antibacterial or antifungal agents . Additionally, modifications of DBTA may lead to compounds with enhanced efficacy against specific diseases.

Biocatalysis

The biodegradation of dibenzothiophene compounds, including DBTA, by microbial strains has been explored as a method for reducing sulfur content in fossil fuels. This biodesulfurization process is environmentally friendly and can lead to cleaner fuel production .

Bioremediation

DBTA is involved in bioremediation strategies aimed at degrading environmental pollutants. Certain microbial strains can utilize dibenzothiophene as a sole carbon source, indicating its potential role in the detoxification of contaminated sites .

Corrosion Inhibition

Research has shown that DBTA can be combined with other compounds to inhibit corrosion in steel pipes exposed to CO2 environments. This application is particularly relevant in the oil and gas industries where maintaining infrastructure integrity is critical .

Case Studies

作用機序

The mechanism by which 1-Dibenzothiophenamine exerts its effects involves interactions with various molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Benzothiophene: A structurally related compound with similar chemical properties.

Thiophene: Another sulfur-containing heterocycle with distinct reactivity.

Dibenzothiophene: The parent compound from which 1-Dibenzothiophenamine is derived.

Uniqueness: this compound is unique due to the presence of the amine group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

生物活性

1-Dibenzothiophenamine, a compound derived from dibenzothiophene, has garnered attention for its biological activities, particularly in toxicology and bioremediation contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its toxicity, desulfurization capabilities, and potential applications in environmental science.

Toxicological Studies

Acute and Subchronic Toxicity

Research indicates that dibenzothiophene and its derivatives, including this compound, exhibit significant toxicity in animal models. A notable study administered varying doses of dibenzothiophene to rats over a 10-week period. Key findings included:

- Dysplastic Lesions : Observed in the intestines of treated rats, indicating potential carcinogenic effects.

- Weight Changes : Male rats at the highest dose (30 mg/kg-day) showed a 7% reduction in body weight by Day 14, with no significant difference thereafter .

- Clinical Chemistry : Significant changes included increased calcium levels (+5%), elevated α2u-globulin and β globulin protein fractions (+14%), and decreased albumin levels (−6%) in males receiving the highest dose. Notably, female rats exhibited a 54% increase in total cholesterol at the same dosage .

Histopathological Findings

Histopathological examinations revealed lesions in various organs, including the liver and kidneys. The incidence of liver lesions was notably high at doses ≥10 mg/kg-day, suggesting hepatotoxicity associated with prolonged exposure to dibenzothiophene compounds .

Biodegradation and Environmental Applications

This compound is also relevant in environmental science, particularly concerning its role in bioremediation processes. Studies have shown that certain microbial strains can effectively degrade dibenzothiophene compounds.

Desulfurization Activity

A study focused on the desulfurization of dibenzothiophene by a bacterial strain identified as Nocardia sp. CYKS2. The following parameters were optimized for enhanced desulfurization activity:

- Nutrient Sources : Glucose (3%) and potassium nitrate (1%) were identified as optimal carbon and nitrogen sources, respectively.

- Physical Conditions : The ideal conditions for maximum biodesulfurization included a temperature of 30ºC and a pH of 7.0 .

Case Studies

Microbial Biodegradation

A significant case study examined the biodegradation of dibenzothiophene using mixed microbial cultures. The study demonstrated that UV treatment following microbial degradation could further reduce DBT concentrations by up to 81%, indicating a synergistic effect between microbial action and photochemical processes .

Summary of Findings

| Parameter | Observation |

|---|---|

| Toxicity (Rats) | Dysplastic lesions, weight loss, liver damage |

| Clinical Chemistry | Increased calcium, altered protein fractions |

| Desulfurization | Optimal conditions: Glucose (3%), KNO3 (1%), pH 7.0 |

| Microbial Strain | Nocardia sp. CYKS2 effective in degrading DBT |

特性

IUPAC Name |

dibenzothiophen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOGSASRTYIOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183660 | |

| Record name | 1-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29451-76-1 | |

| Record name | 1-Dibenzothiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029451761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。